molecular formula C15H20FN5O3 B12231628 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B12231628
M. Wt: 337.35 g/mol
InChI Key: LJEQWTVDJVJUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a fluoropyrimidine, piperidine, and imidazolidine-2,4-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Synthesis of 5-Fluoropyrimidine: This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of Piperidine Derivative: The 5-fluoropyrimidine is then reacted with piperidine under suitable conditions to form the 5-fluoropyrimidin-4-ylpiperidine intermediate.

    Imidazolidine-2,4-dione Formation: The final step involves the reaction of the piperidine intermediate with 2-methoxyethyl isocyanate to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperidine or imidazolidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA synthesis and function. The piperidine and imidazolidine-2,4-dione rings may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one
  • 1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Uniqueness

1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety enhances its potential for nucleic acid interactions, while the piperidine and imidazolidine-2,4-dione rings provide additional sites for chemical modification and biological activity.

Properties

Molecular Formula

C15H20FN5O3

Molecular Weight

337.35 g/mol

IUPAC Name

1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H20FN5O3/c1-24-7-6-20-13(22)9-21(15(20)23)11-2-4-19(5-3-11)14-12(16)8-17-10-18-14/h8,10-11H,2-7,9H2,1H3

InChI Key

LJEQWTVDJVJUEL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=NC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.